The presence of the azide group (-N3) suggests potential use in bioconjugation reactions. Azides are known for their ability to participate in click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a highly efficient and selective conjugation method. [] Additionally, the long PEG chain is often incorporated into molecules to increase their water solubility and biocompatibility.
2-((Azido-PEG8-carbamoyl)methoxy)acetic acid is a specialized compound widely utilized in biochemical research, particularly in the synthesis of proteolysis targeting chimeras (PROTACs). This compound is characterized by its unique structure, which includes an azide group and a carboxylic acid group linked through a polyethylene glycol (PEG) chain. Its chemical formula is , and it has a molecular weight of approximately 554.59 g/mol. The compound is primarily employed as a non-cleavable linker in bio-conjugation applications, facilitating the targeted degradation of proteins within cells.
The compound is classified as a PEG-based linker and is categorized under azide-functionalized compounds. It is commercially available from various suppliers, including Xcess Biosciences, Creative Biolabs, and MedChem Express, among others. The compound's CAS number is 846549-37-9, which uniquely identifies it in chemical databases.
The synthesis of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid typically involves the reaction of a PEG-based precursor with azide and carboxylic acid functional groups. The process can be summarized in the following steps:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Common solvents include dimethyl sulfoxide or other polar aprotic solvents that can dissolve both reactants.
The molecular structure of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid features:
2-((Azido-PEG8-carbamoyl)methoxy)acetic acid can participate in several important chemical reactions:
The reactivity of the azide group makes it particularly useful in bioorthogonal chemistry, enabling selective reactions with other biomolecules without interfering with native cellular processes.
The mechanism of action for 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid primarily revolves around its role as a linker in PROTACs. PROTACs utilize this compound to connect ligands that bind to target proteins and E3 ubiquitin ligases, facilitating the ubiquitination and subsequent degradation of these target proteins by the proteasome system.
2-((Azido-PEG8-carbamoyl)methoxy)acetic acid has significant applications in scientific research:
This compound exemplifies the integration of synthetic chemistry and biological research, paving the way for innovative therapeutic strategies targeting disease pathways through protein degradation mechanisms.
Polyethylene glycol (PEG) has revolutionized drug delivery since its first therapeutic application in the 1970s, when Frank Davis pioneered PEGylation to reduce immunogenicity of proteins. By conjugating PEG to biomolecules, researchers significantly extended plasma half-life and improved solubility—addressing rapid renal clearance and enzymatic degradation of biologics. The first FDA-approved PEGylated drug, Adagen® (pegademase bovine), emerged in 1990 for severe combined immunodeficiency, establishing PEG as a cornerstone in biotherapeutics [1] [4].
Over decades, PEG architectures evolved from simple linear chains to sophisticated heterobifunctional and branched structures. This diversification enabled precise control over drug loading, steric shielding, and pharmacokinetics. For instance, PEGylated liposomal doxorubicin (Doxil®) leveraged PEG’s "stealth" properties to evade the mononuclear phagocyte system (MPS), enhancing tumor accumulation via the Enhanced Permeation and Retention (EPR) effect [4] [8]. Recent advancements include PEGylated lipid nanoparticles (LNPs) in COVID-19 vaccines (e.g., Comirnaty™ and Spikevax®), where PEG stabilizes particles and reduces opsonization [1] [4].
Table 1: Evolution of Key PEGylated Therapeutics
Year Approved | Drug (Trade Name) | Therapeutic Category | PEG Role |
---|---|---|---|
1990 | Adagen® | Enzyme replacement | Reduced immunogenicity, extended half-life |
1995 | Doxil® | Liposomal chemotherapy | Stealth properties, reduced MPS uptake |
2001 | Pegasys® | Interferon for hepatitis | Sustained release, decreased renal clearance |
2020 | Comirnaty™ | mRNA vaccine | LNP stabilization, reduced protein adsorption |
2024 | Yorvipath™ | Parathyroid hormone analog | Dual PEG chains for enhanced stability |
Azide-functionalized PEG linkers enable bioorthogonal "click" chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted variants (SPAAC). These reactions form stable 1,4-disubstituted triazole linkages under physiological conditions, ideal for conjugating payloads to targeting moieties like antibodies or peptides [2] [7]. The azide group (–N₃) is inert to most biological functionalities, allowing site-specific modifications without side reactions—crucial for assembling antibody-drug conjugates (ADCs) or diagnostic probes [7] [10].
For ADC development, azide-PEG linkers bridge cytotoxic drugs and antibodies while improving solubility and reducing aggregation. For example, trastuzumab emtansine (T-DM1) employs PEG spacers to optimize drug orientation and release kinetics. Azide-terminated PEGs further facilitate modular synthesis: an azide on one end reacts with alkyne-modified antibodies, while carboxylic acid on the other end couples to amine-bearing drugs [7] [10].
Table 2: Comparison of Azide-Based Bioconjugation Techniques
Conjugation Method | Reaction Conditions | Advantages | Limitations |
---|---|---|---|
CuAAC | Cu⁺ catalyst, ambient temperature | High yield, regioselective | Copper toxicity concerns |
SPAAC | Catalyst-free, physiological pH | Biocompatibility, no metal catalyst | Slower kinetics, steric constraints |
Staudinger Ligation | Phosphine reagents, aqueous | No byproducts | Low reaction rates |
The terminal carboxylic acid (–COOH) in PEG linkers like 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid is pivotal for amide bond formation, the most prevalent linkage in bioconjugates. Carboxylic acids react selectively with primary amines (–NH₂) via carbodiimide-mediated coupling (e.g., EDC/NHS), generating stable amide bonds critical for drug stability in circulation [6] [8]. This reaction is favored in aqueous or micellar environments, aligning with green chemistry principles by minimizing organic solvent use [6] [9].
In ADC design, terminal carboxylic acids allow precise drug attachment through enzymatically cleavable linkers (e.g., Val-Cit dipeptides) or non-cleavable bonds. The carboxylic acid group also enhances hydrophilicity, counteracting the hydrophobicity of cytotoxic payloads like MMAE (monomethyl auristatin E). Studies confirm that PEG8-spaced carboxylic acids maintain optimal distance between conjugated components, ensuring efficient drug release without steric hindrance [7] [10]. Biocatalytic strategies further exploit this moiety, as ATP-dependent enzymes like ATP-grasp ligases catalyze amide bond formation under physiological conditions, enabling intracellular synthesis of peptide-PEG conjugates [3] [9].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: